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how to prevent hydrolysis of Atto 390 maleimide during labeling

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Compound of Interest		
Compound Name:	Atto 390 maleimide	
Cat. No.:	B12057937	Get Quote

Technical Support Center: Atto 390 Maleimide Labeling

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using **Atto 390 maleimide** for labeling, with a focus on preventing hydrolysis and ensuring successful conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of **Atto 390 maleimide** inactivation during labeling?

A1: The primary cause of inactivation is the hydrolysis of the maleimide ring.[1][2] This reaction is particularly favorable in aqueous solutions and its rate increases with higher pH.[1][3] Hydrolysis opens the maleimide ring to form an unreactive maleamic acid, which can no longer react with thiol groups.[1]

Q2: How should I store **Atto 390 maleimide** to prevent hydrolysis?

A2: **Atto 390 maleimide** should be stored as a lyophilized or crystalline solid at -20°C, protected from light and moisture. For preparing stock solutions, use an anhydrous, amine-free solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). It is highly recommended to prepare these stock solutions immediately before use. Aqueous solutions of maleimides are not recommended for storage.







Q3: What is the optimal pH for labeling with Atto 390 maleimide?

A3: The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5. Within this pH range, the reaction with thiols is highly chemoselective and significantly faster—approximately 1,000 times faster at pH 7.0—than the competing reaction with amines.

Q4: Can I perform the labeling reaction at a pH higher than 7.5?

A4: It is not recommended. Above pH 7.5, the rate of maleimide hydrolysis increases significantly. Additionally, the reactivity of primary amines (e.g., the side chain of lysine residues) towards the maleimide group increases, leading to a loss of selectivity for thiol groups and potential off-target labeling.

Q5: My protein has disulfide bonds. Do I need to do anything before labeling with **Atto 390** maleimide?

A5: Yes, maleimides react with free sulfhydryl (thiol) groups, not with disulfide bonds. Therefore, you must first reduce the disulfide bonds to free thiols. A common reducing agent for this purpose is Tris(2-carboxyethyl)phosphine (TCEP). If you use dithiothreitol (DTT), it is crucial to remove any excess DTT before adding the **Atto 390 maleimide**, as it will compete for reaction with the dye.

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Possible Cause	Solution
Low or No Labeling Efficiency	Hydrolysis of Atto 390 maleimide: The dye was exposed to aqueous conditions for an extended period before the reaction.	Prepare fresh stock solutions of Atto 390 maleimide in anhydrous DMSO or DMF immediately before use.
Incorrect pH of reaction buffer: The pH is too low (below 6.5) or too high (above 7.5).	Ensure the reaction buffer is within the optimal pH range of 6.5-7.5. Use buffers such as PBS, HEPES, or Tris that do not contain primary or secondary amines.	
Oxidation of thiols: Free sulfhydryl groups on the protein have re-oxidized to form disulfide bonds.	Degas the reaction buffer to remove oxygen. Consider including a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze oxidation.	
Insufficient reducing agent: Disulfide bonds were not fully reduced.	Use a sufficient molar excess of a reducing agent like TCEP.	_
Off-Target Labeling	Reaction pH is too high: The pH is above 7.5, leading to reaction with amines (e.g., lysine residues).	Maintain the reaction pH between 6.5 and 7.5 to ensure chemoselectivity for thiols.
Precipitation During Reaction	Low solubility of the dye- protein conjugate: Some proteins may precipitate upon labeling.	If precipitation occurs, you may need to optimize the dye-to-protein ratio or the protein concentration. Using an organic co-solvent like DMSO or DMF at no more than 10% of the final reaction volume can sometimes help.



Experimental Protocols Standard Protocol for Labeling a Protein with Atto 390 Maleimide

This protocol provides a general guideline. Optimal conditions may vary depending on the specific protein and should be determined empirically.

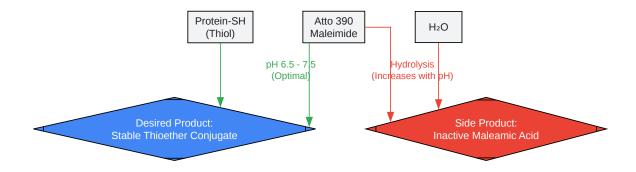
- 1. Preparation of Protein Sample:
- Dissolve the protein in a degassed reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2) at a concentration of 1-10 mg/mL. Buffers should be free of thiols and primary/secondary amines.
- If the protein contains disulfide bonds that need to be labeled, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.
- 2. Preparation of **Atto 390 Maleimide** Stock Solution:
- Allow the vial of Atto 390 maleimide to equilibrate to room temperature before opening to prevent moisture condensation.
- Immediately before use, dissolve the Atto 390 maleimide in anhydrous DMSO or DMF to prepare a 10 mM stock solution. Vortex briefly to ensure it is fully dissolved.
- 3. Conjugation Reaction:
- Add the Atto 390 maleimide stock solution to the protein solution to achieve a 10 to 20-fold molar excess of the dye over the protein.
- Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light.
- 4. Quenching the Reaction (Optional):
- To stop the reaction, you can add a small molecule thiol such as cysteine or 2mercaptoethanol to react with any excess maleimide.



- 5. Purification of the Labeled Protein:
- Remove the unreacted dye and other small molecules by size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or tangential flow filtration.
- 6. Storage of the Conjugate:
- Store the purified conjugate under conditions suitable for the unlabeled protein, typically at 4°C for short-term storage or at -20°C in the presence of 50% glycerol for long-term storage. Protect from light.

Visualizing the Reaction Pathways

The following diagram illustrates the desired thiol-maleimide conjugation reaction versus the undesirable hydrolysis side reaction.



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Caption: Desired reaction pathway and potential side reactions.

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